2-Bromo-3-nitrobenzoyl chloride

Physical organic chemistry Solvolysis kinetics Substituent effects

This trifunctional building block features an acyl chloride for amidation and an ortho-bromine for rapid Pd-catalyzed coupling (100× faster than Cl). Sequential derivatization enables efficient library synthesis for agrochemical and antimicrobial leads. Ideal for buyers needing orthogonal reactivity.

Molecular Formula C7H3BrClNO3
Molecular Weight 264.46 g/mol
CAS No. 6286-36-8
Cat. No. B1295827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitrobenzoyl chloride
CAS6286-36-8
Molecular FormulaC7H3BrClNO3
Molecular Weight264.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl
InChIInChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
InChIKeyBETVLJMOJDGFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nitrobenzoyl chloride (6286-36-8): A Bifunctional Acylating and Cross-Coupling Building Block


2-Bromo-3-nitrobenzoyl chloride (CAS 6286-36-8) is a trifunctional aromatic building block with the molecular formula C₇H₃BrClNO₃ and a molecular weight of 264.46 g/mol . The compound possesses a reactive acyl chloride group (C(O)Cl) at the 1-position for amidation and esterification, a nitro group (–NO₂) at the 3-position as a strong electron-withdrawing and hydrogen-bonding moiety , and a bromine atom at the 2-position that serves as a handle for palladium-catalyzed cross-coupling reactions . The solid exhibits a melting point of 66–66.5 °C and a predicted density of 1.838 ± 0.06 g/cm³ , with a predicted ACD/LogP of 2.27 , indicating moderate lipophilicity suitable for organic synthesis applications.

Why 2-Bromo-3-nitrobenzoyl chloride Cannot Be Replaced by 2-Chloro or Non-Halogenated 3-Nitrobenzoyl Analogs


Substituting 2-bromo-3-nitrobenzoyl chloride with the corresponding 2-chloro analog (CAS 121-90-4) or 3-nitrobenzoyl chloride (CAS 121-90-4) fundamentally alters downstream synthetic outcomes due to divergent cross-coupling reactivity and solvolytic stability. In palladium-catalyzed Suzuki–Miyaura reactions, aryl bromides undergo oxidative addition approximately two orders of magnitude faster than aryl chlorides [1]. The ortho-bromine in this compound is further activated toward Pd(0) insertion by the adjacent electron-withdrawing nitro group , making the 2-bromo-3-nitro substitution pattern uniquely suited for sequential derivatization: first amidation via the acyl chloride, then C–C bond formation at the bromine site. Additionally, solvolysis kinetic data show that ortho-nitrobenzoyl chlorides react approximately ten times slower than their para-substituted counterparts in non-fluorinated solvents, with solvent-dependent reactivity reversal in aqueous fluoroalcohols [2], demonstrating that positional substitution critically governs reaction predictability in multi-step syntheses.

Quantitative Differentiation Evidence for 2-Bromo-3-nitrobenzoyl chloride


Ortho-Substituent Effect on Benzoyl Chloride Solvolysis Kinetics

A comparative kinetic solvolysis study of ortho-nitrobenzoyl chloride (2) versus para-nitrobenzoyl chloride (4) demonstrates that the ortho-isomer reacts approximately 10-fold slower than the para-isomer across non-fluorinated solvents [1]. Specifically, in all solvents without aqueous fluoroalcohol components, the reaction rate of ortho-nitrobenzoyl chloride was consistently about one-tenth that of para-nitrobenzoyl chloride [1]. This 10-fold rate reduction is attributed to steric shielding of the carbonyl carbon by the adjacent ortho-nitro group, a position-specific effect absent in para-substituted analogs. Notably, in aqueous fluoroalcohol solvents, the reactivity order reversed, with the ortho-isomer becoming kinetically more reactive than the para-isomer [1], indicating solvent-dependent mechanistic divergence.

Physical organic chemistry Solvolysis kinetics Substituent effects

Cross-Coupling Reactivity Advantage of Aryl Bromide over Aryl Chloride

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the relative reactivity of aryl halides follows the established order: iodide > triflate > bromide ≫ chloride [1]. Aryl bromides undergo oxidative addition to Pd(0) approximately 100-fold faster than aryl chlorides under standard conditions [2]. The 2-bromo-3-nitrobenzoyl chloride scaffold benefits from this reactivity differential, enabling efficient C–C bond formation at the bromine site while preserving the acyl chloride functionality for prior or subsequent amidation. This orthogonal reactivity profile is not achievable with the corresponding 2-chloro-3-nitrobenzoyl chloride analog, which would require more forcing conditions, specialized ligands, or alternative catalytic systems for comparable cross-coupling yields.

Palladium catalysis Suzuki–Miyaura coupling Oxidative addition

Antimicrobial Activity Superiority of sec-Bromo-nitro Compounds

A structure–activity relationship (SAR) study of halo-nitro compounds established that sec-bromo-nitro derivatives exhibit both the highest antimicrobial activity and the greatest chemical stability among halogen-substituted analogs [1]. The study reported that sec-α-bromo-nitro compounds demonstrated superior antibacterial and antifungal efficacy compared to the corresponding chloro and iodo derivatives [2]. This class-level SAR inference extends to the 2-bromo-3-nitro substitution pattern present in 2-bromo-3-nitrobenzoyl chloride, where the bromine atom at the 2-position (ortho to the carbonyl) contributes to enhanced antimicrobial potency when the compound is used as an intermediate in drug discovery programs targeting bacterial and fungal pathogens.

Antimicrobial Structure–activity relationship Halogen effects

Acyl Chloride Quantitation: Quantitative Conversion from Carboxylic Acid

The preparation of 2-bromo-3-nitrobenzoyl chloride from the corresponding carboxylic acid using thionyl chloride proceeds with quantitative yield under standard reflux conditions . Specifically, refluxing 2-bromo-3-nitrobenzoic acid with excess thionyl chloride for 2 hours followed by vacuum concentration affords the acyl chloride in 100% yield . This quantitative conversion efficiency, reported in a general procedure for acyl chloride synthesis (compounds 3a–w) , contrasts with the variable and often lower yields observed when converting sterically hindered or electron-deficient benzoic acids lacking the 2-bromo-3-nitro substitution pattern.

Synthetic methodology Acyl chloride preparation Yield optimization

Evidence-Backed Application Scenarios for 2-Bromo-3-nitrobenzoyl chloride


Sequential Derivatization in Medicinal Chemistry Libraries

The orthogonal reactivity of 2-bromo-3-nitrobenzoyl chloride—with an acyl chloride for amidation and a bromine for Suzuki–Miyaura coupling—enables sequential derivatization strategies. A typical workflow involves first reacting the acyl chloride with an amine to install a benzamide scaffold, followed by palladium-catalyzed cross-coupling at the bromine position to introduce aryl or heteroaryl diversity . The 100-fold faster oxidative addition of the aryl bromide compared to the corresponding chloride analog [1] ensures high coupling yields under mild conditions (e.g., 37 °C in aqueous media with XPhos precatalyst) [2], preserving sensitive functional groups installed during the initial amidation step.

Nitro-Aromatic Heterocycle Synthesis via Cyclization

Nitro-substituted benzoyl chlorides serve as electrophilic building blocks in cyclization reactions with various nucleophiles including 1,3-dicarbonyl compounds, enamines, and amines . The electron-withdrawing nitro group activates the aromatic ring for regioselective palladium-catalyzed C–H arylation and can be subsequently reduced to an electron-donating amino group for further functionalization . The 2-bromo-3-nitrobenzoyl chloride scaffold provides an additional bromine handle for post-cyclization diversification, a feature absent in non-halogenated 3-nitrobenzoyl chloride (CAS 121-90-4).

Antimicrobial Compound Library Synthesis

Given the established class-level SAR indicating that sec-bromo-nitro compounds exhibit the highest antibacterial and antifungal activity among halogen-substituted nitroaromatics , 2-bromo-3-nitrobenzoyl chloride represents a privileged building block for synthesizing antimicrobial screening libraries. The bromine substituent contributes to both enhanced potency and improved chemical stability relative to chloro and iodo analogs . Downstream bromophenazine derivatives prepared from 2-bromo-3-nitrobenzoic acid—the direct precursor to the acyl chloride—have demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis [1], validating the scaffold's relevance for antibacterial drug discovery.

Agrochemical Intermediate for Insecticidal/Acaricidal Agents

Patent literature describes the use of 2-bromo-3-nitrobenzoyl chloride derivatives in processes for preparing compounds with insecticidal and acaricidal activity . The combination of the acyl chloride electrophile for forming amide or ester linkages and the bromine atom for subsequent C–C or C–N bond formation provides a versatile entry point into agrochemical lead optimization. The compound's documented quantitative synthesis from the carboxylic acid [1] supports cost-effective scale-up for industrial agrochemical development programs.

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